molecular formula C14H12ClN3 B14004105 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline CAS No. 16367-95-6

2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline

Cat. No.: B14004105
CAS No.: 16367-95-6
M. Wt: 257.72 g/mol
InChI Key: YTTXTRLDXKUQMC-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline typically involves the condensation of o-phenylenediamine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

16367-95-6

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline

InChI

InChI=1S/C14H12ClN3/c1-16-11-7-6-9(15)8-10(11)14-17-12-4-2-3-5-13(12)18-14/h2-8,16H,1H3,(H,17,18)

InChI Key

YTTXTRLDXKUQMC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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